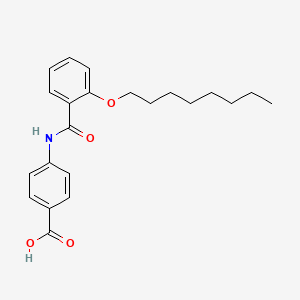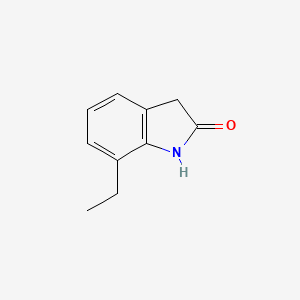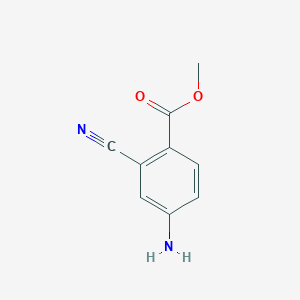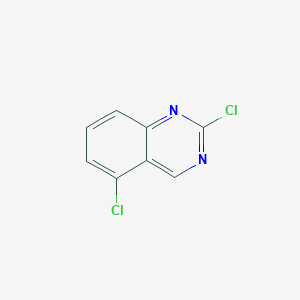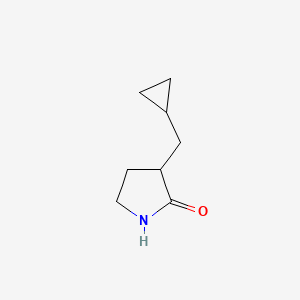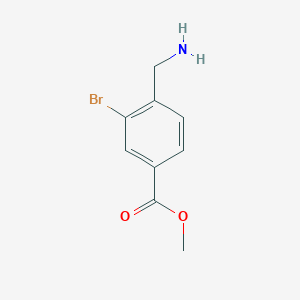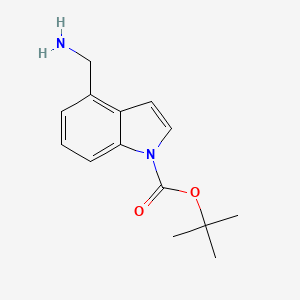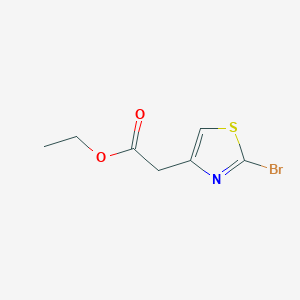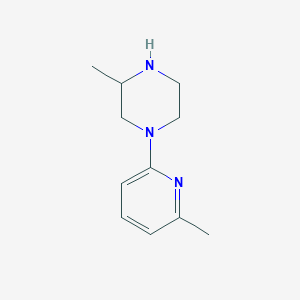
4,6,7-Trichloroquinazoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4,6,7-Trichloroquinazoline has been successfully applied to 2,4,7-trichloroquinazoline, allowing for the efficient synthesis of quinazolines bearing functionality in specific positions of the heterocyclic ring . The strategy was also extended to 1,3,6-trichloroquinoline for the synthesis and scale-up of a promising 3-aminoisoquinolin-1(2H)-one inhibitor of the dual .
Molecular Structure Analysis
The molecular formula of 4,6,7-Trichloroquinazoline is C8H3Cl3N2 . The average mass is 233.482 Da and the monoisotopic mass is 231.936188 Da .
Physical And Chemical Properties Analysis
4,6,7-Trichloroquinazoline has a molecular weight of 233.48 . It is a powder with a melting point of 143-148°C .
Applications De Recherche Scientifique
Antitumor Activity
4,6,7-Trichloroquinazoline derivatives have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines such as PC-3, MGC-803, HGC-27, A549, and H1975 . These compounds, particularly compound 22s, showed potent anti-proliferative activity in vitro, especially against MGC-803 cells. They can inhibit colony formation, migration, and induce apoptosis and cell cycle arrest at the G1-phase .
Antibacterial Applications
The quinazoline nucleus is a significant component in the design of new antibacterial agents. The emergence of drug-resistant bacterial strains has escalated the need for novel antibiotics. Quinazoline derivatives, including those with the 4,6,7-trichloroquinazoline structure, have shown promising antimicrobial properties .
Antimalarial Properties
Quinazoline derivatives have been recognized for their antimalarial activities. For instance, the antimalarial drug nitroquine is a quinazoline derivative, highlighting the potential of 4,6,7-Trichloroquinazoline in this field .
Antihypertensive Effects
Quinazoline compounds have been used in the treatment of hypertension. Drugs like prazosin, which is a quinazoline derivative, indicate the potential application of 4,6,7-Trichloroquinazoline in developing new antihypertensive medications .
Anticonvulsant Uses
The quinazoline ring is known for its anticonvulsant properties. This suggests that 4,6,7-Trichloroquinazoline could be explored for its efficacy in treating convulsive disorders .
Anti-inflammatory and Analgesic Effects
Quinazoline derivatives exhibit anti-inflammatory and analgesic activities. This opens up research avenues for 4,6,7-Trichloroquinazoline in the development of new anti-inflammatory and pain-relief medications .
Antipsychotic and Anti-Parkinsonism Activities
Some quinazoline derivatives have been used to treat psychiatric disorders and Parkinson’s disease. The structural features of 4,6,7-Trichloroquinazoline may be beneficial in synthesizing new drugs for these conditions .
Antioxidant Properties
Quinazolines have shown antioxidant activities, which are crucial in protecting cells from oxidative stress. This property of 4,6,7-Trichloroquinazoline can be harnessed in the development of antioxidant therapies .
Mécanisme D'action
4,6,7-Trichloroquinazoline derivatives have shown potent anti-proliferative activity against human cancer cell lines . For instance, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro . It was found to inhibit the colony formation and migration of MGC-803 cells, induce apoptosis of MGC-803 cells, and induce cell cycle arrest at G1-phase .
Safety and Hazards
Orientations Futures
4,6,7-Trichloroquinazoline and its derivatives have shown promising results in anti-cancer research . Further studies are needed to optimize these compounds and evaluate their potential as therapeutic agents. The development of strategies to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives with potential application in pharmaceuticals and materials has attracted considerable interest .
Propriétés
IUPAC Name |
4,6,7-trichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLMAVSDZYYXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699046 | |
| Record name | 4,6,7-Trichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6,7-Trichloroquinazoline | |
CAS RN |
57940-05-3 | |
| Record name | 4,6,7-Trichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



